

5-FAM Amine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *FAM amine, 5-isomer*

Cat. No.: *B15555021*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-FAM amine (5-Carboxyfluorescein amine), a versatile fluorescent probe crucial for various bio-conjugation and cellular analysis applications. This guide details its chemical properties, experimental protocols for labeling biomolecules, and its applications in modern research, presented in a format tailored for scientific professionals.

Core Properties and Specifications

5-FAM amine and its related compound, 5-Carboxyfluorescein (5-FAM), are widely utilized fluorescent dyes. While 5-FAM possesses a carboxylic acid group, 5-FAM amine incorporates a primary amine, rendering it suitable for different conjugation chemistries. The CAS Number for 5-Carboxyfluorescein is 76823-03-5[1][2][3][4]. The amine derivative, often referred to as **FAM amine, 5-isomer**, has CAS numbers 2183440-41-5 (for the hydrochloride salt) and 138589-19-2[5]. This amine derivative contains a linker arm with an aliphatic amine group that is more reactive towards electrophilic reagents.

Quantitative Data Summary

The following tables summarize the key quantitative data for 5-Carboxyfluorescein (the precursor to amine-reactive forms) and 5-FAM amine.

Table 1: Physicochemical Properties of 5-Carboxyfluorescein (5-FAM)

Property	Value	References
CAS Number	76823-03-5	
Molecular Formula	C ₂₁ H ₁₂ O ₇	
Molecular Weight	376.3 g/mol	
Purity	≥98%	
Appearance	Yellow to orange powder	
Solubility	Soluble in water (pH > 6), DMSO, DMF, Ethanol	

Table 2: Spectroscopic Properties of 5-FAM and 5-FAM Amine

Compound	Excitation Max (λ _{ex})	Emission Max (λ _{em})	Molar Extinction Coefficient (ε)	Quantum Yield (Φ)	References
5-Carboxyfluorescein (5-FAM)	492 nm	518 nm	~80,000 M ⁻¹ cm ⁻¹	0.93	
5-FAM amine, 5-isomer	490 nm	513 nm	80,000 M ⁻¹ cm ⁻¹	0.93	

Experimental Protocols

This section provides detailed methodologies for the use of amine-reactive forms of 5-FAM (typically 5-FAM succinimidyl ester, 5-FAM SE) for labeling proteins and amine-modified oligonucleotides. Additionally, a conceptual overview of enzymatic transamination involving 5-FAM amine is presented.

Protein Labeling with 5-FAM Succinimidyl Ester (SE)

This protocol outlines the conjugation of 5-FAM SE to primary amines (e.g., lysine residues) on proteins.

Materials:

- Protein of interest (2-10 mg/mL in amine-free buffer)
- 5-FAM SE (succinimidyl ester)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Conjugation Buffer: 0.1 M sodium bicarbonate or 50 mM borate buffer, pH 8.5-9.5
- Quenching Reagent: 1.5 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS)

Procedure:

- Protein Preparation: Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.
- Dye Preparation: Immediately before use, dissolve 5-FAM SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Conjugation Reaction:
 - While gently stirring, slowly add the dissolved 5-FAM SE to the protein solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point, though the optimal ratio should be determined empirically.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 30-60 minutes at room temperature.

- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. Collect the fractions containing the fluorescently labeled protein.
- Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 494 nm (for 5-FAM).

Oligonucleotide Labeling with 5-FAM SE

This protocol describes the labeling of amine-modified oligonucleotides.

Materials:

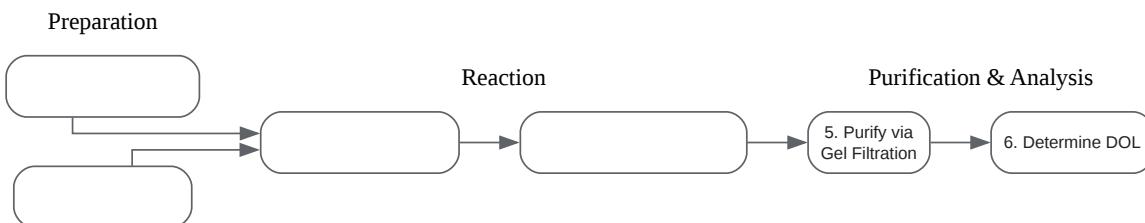
- 5'-amine-modified oligonucleotide
- 5-FAM SE
- Anhydrous DMSO
- Labeling Buffer: 0.1 M sodium tetraborate, pH 8.5
- Ethanol (70% and 100%)
- 3 M Sodium Acetate, pH 5.2
- Deionized water

Procedure:

- Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the labeling buffer.
- Dye Preparation: Prepare a fresh solution of 5-FAM SE in anhydrous DMSO.
- Conjugation Reaction:
 - Add the 5-FAM SE solution to the oligonucleotide solution.
 - Incubate for 4-16 hours at room temperature in the dark.

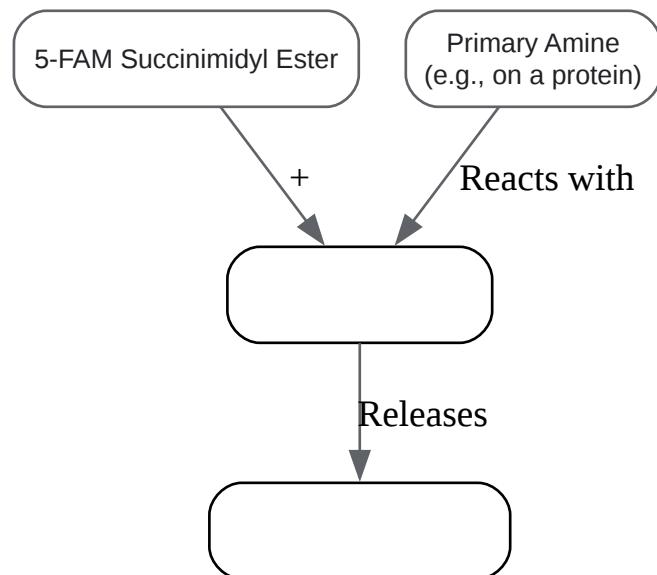
- Purification:
 - Precipitate the labeled oligonucleotide by adding 3 M sodium acetate and cold 100% ethanol.
 - Incubate at -20°C for at least 30 minutes.
 - Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and air-dry the pellet.
 - Resuspend the labeled oligonucleotide in deionized water or a suitable buffer.

Enzymatic Transamination

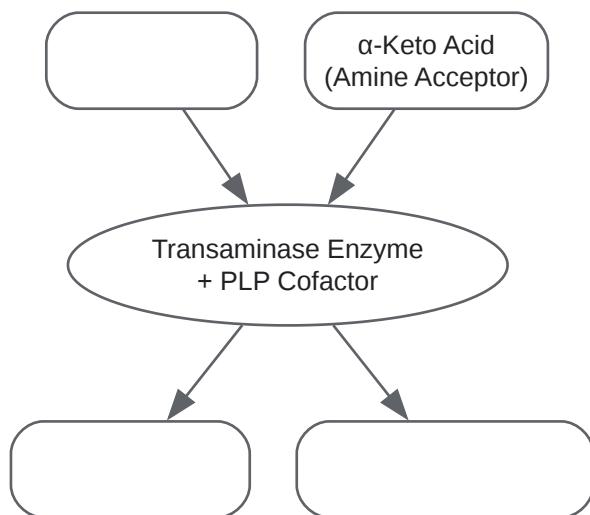

5-FAM amine can serve as a substrate for transaminase enzymes. This reaction involves the transfer of the amine group from 5-FAM amine to a keto acid, creating a new amino acid and a keto-fluorescein derivative. This can be a powerful tool for site-specific enzymatic labeling.

Conceptual Workflow:

- Reaction Setup: A reaction mixture is prepared containing the target keto acid, the transaminase enzyme, pyridoxal-5'-phosphate (PLP) cofactor, and 5-FAM amine in a suitable buffer.
- Enzymatic Reaction: The transaminase catalyzes the transfer of the primary amine from 5-FAM amine to the keto acid.
- Analysis: The formation of the new fluorescently labeled amino acid can be monitored using techniques such as HPLC or mass spectrometry.


Visualizations

The following diagrams illustrate key experimental workflows and chemical reactions involving 5-FAM derivatives.


[Click to download full resolution via product page](#)

Workflow for labeling proteins with 5-FAM SE.

[Click to download full resolution via product page](#)

Chemical reaction of 5-FAM SE with a primary amine.

[Click to download full resolution via product page](#)

Conceptual pathway of enzymatic transamination using 5-FAM amine.

Applications in Research

5-FAM and its derivatives are indispensable tools in various research applications due to their bright green fluorescence and high quantum yield.

- Flow Cytometry: Labeled antibodies and other probes are extensively used for immunophenotyping, cell sorting, and cell cycle analysis. Amine-reactive dyes are also employed to distinguish live from dead cells based on membrane integrity.
- Fluorescence Microscopy: 5-FAM conjugates allow for the visualization of specific proteins, nucleic acids, and other cellular components within fixed or living cells.
- Fluorescence In Situ Hybridization (FISH): Amine-modified oligonucleotide probes labeled with 5-FAM are used to detect specific DNA or RNA sequences in situ.
- Enzymatic Assays: 5-FAM amine can be used in transaminase assays to produce fluorescent products, enabling the study of enzyme kinetics and inhibitor screening.

This guide provides a foundational understanding of 5-FAM amine for its effective application in research and development. For specific experimental conditions, further optimization may be required based on the biomolecule of interest and the desired application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. biotium.com [biotium.com]
- 3. 5-FAM [5-Carboxyfluorescein] [anaspec.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- To cite this document: BenchChem. [5-FAM Amine: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15555021#cas-number-for-5-fam-amine\]](https://www.benchchem.com/product/b15555021#cas-number-for-5-fam-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com